molecular formula C14H10ClN3O2 B8356579 4-(5-(4-Chlorophenylamino)-1,3,4-oxadiazol-2-yl)phenol

4-(5-(4-Chlorophenylamino)-1,3,4-oxadiazol-2-yl)phenol

Cat. No. B8356579
M. Wt: 287.70 g/mol
InChI Key: ZBDIGUWOGVIIGY-UHFFFAOYSA-N
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Patent
US08372971B2

Procedure details

Mercury (II) oxide yellow (6.38 g, 29.47 mmol) was suspended in ca. 70 mL of anhydrous methanol. 4-Hydroxybenzoic acid hydrazide (4.48 g, 29.47 mmol) was added to this bright-orange suspension, followed by 4-chlorophenylisothiocyanate (5.0 g, 29.47 mmol). The reaction mixture was brought to reflux and refluxed for 2 hours. The reaction mixture turned pitch-black in color and formed black precipitate. Then it was cooled down to ambient temperature and filtered through a short pad of Celite, then through a short pad of silica gel. Then methanol was removed in vacuo and the resulting grey precipitate was re-crystallized from ca. 40 mL of EtOAc. The formed white precipitate was filtered, washed with a small amount of EtOAc and dried in vacuo to give the title product as a white powder.
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
6.38 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([NH:8][NH2:9])=[O:7])=[CH:4][CH:3]=1.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=[C:20]=S)=[CH:15][CH:14]=1>CO.O=[Hg]>[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([NH:19][C:20]2[O:7][C:6]([C:5]3[CH:10]=[CH:11][C:2]([OH:1])=[CH:3][CH:4]=3)=[N:8][N:9]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
4.48 g
Type
reactant
Smiles
OC1=CC=C(C(=O)NN)C=C1
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
6.38 g
Type
catalyst
Smiles
O=[Hg]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
formed black precipitate
FILTRATION
Type
FILTRATION
Details
filtered through a short pad of Celite
CUSTOM
Type
CUSTOM
Details
Then methanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting grey precipitate was re-crystallized from ca. 40 mL of EtOAc
FILTRATION
Type
FILTRATION
Details
The formed white precipitate was filtered
WASH
Type
WASH
Details
washed with a small amount of EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC1=NN=C(O1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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